2-hydroxy-3-(trifluoromethyl)benzoic Acid
Overview
Description
2-Hydroxy-3-(trifluoromethyl)benzoic acid is a substance used in laboratory chemicals and for the manufacture of substances for scientific research and development . It is also known as 3-(Trifluoromethyl)salicylic acid or 3-Carboxy-2-hydroxybenzotrifluoride .
Molecular Structure Analysis
The molecular formula of this compound is C8H5F3O3 . The IUPAC Standard InChI is InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H, (H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 190.12 . It is a solid at room temperature .Scientific Research Applications
Antithrombogenic Properties
2-Hydroxy-3-(trifluoromethyl)benzoic Acid, a metabolite of Triflusal, shows promise in antithrombogenic applications. It has been used in polyacrylic derivatives for coating vascular grafts. These coatings enhance the anti-aggregating properties for platelets on the surface of small-diameter vascular grafts, demonstrating its potential in preventing blood clots without additional antithrombogenic drugs (Rodri´guez et al., 1999).
Reactive Oxygen Species Detection
This compound derivatives, such as HPF and APF, have been developed as novel fluorescence probes to detect highly reactive oxygen species (hROS). These probes can selectively and dose-dependently produce a strongly fluorescent compound, fluorescein, in response to hROS and hypochlorite. This makes them valuable tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Antibacterial Activity
Novel hybrid derivatives of 3-Hydroxy benzoic acid, closely related to this compound, have shown significant antibacterial activity. These novel ester/hybrid derivatives can be a useful approach in developing potent chemotherapeutic agents and new drug candidates, highlighting their potential in combating bacterial infections (Satpute et al., 2018).
Chemical Synthesis and Reactivity
This compound and its derivatives play a critical role in various chemical synthesis and reactivity studies. They have been used in the preparation of hypervalent iodine reagents, development of metal complexes and coordination polymers, and studies on the metabolism of biphenyl. These compounds are essential in creating new chemical structures and understanding chemical reactions, which can lead to innovative applications in materials science and biochemistry (Yusubov et al., 2008; Rad et al., 2016; Catelani et al., 1973).
Biosynthesis in Natural Products
Compounds similar to this compound, like 3,5-AHBA, are precursors in the biosynthesis of a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This demonstrates its importance in the biosynthesis of diverse and biologically active natural compounds (Kang et al., 2012).
Agricultural Applications
In agriculture, derivatives of this compound have been evaluated as potential chemical hybridizing agents for wheat. These compounds have shown the ability to induce spike sterility in wheat, suggesting their use in creating hybrid crops (Ciha & Ruminski, 1991).
Photolysis Studies
Photolysis studies of compounds like flutolanil, which is structurally related to this compound, have shed light on the behavior of these compounds under UV irradiation. Such studies are crucial in understanding the environmental fate and decomposition of these compounds, which is important in assessing their environmental impact (Tsao & Eto, 1991).
Safety and Hazards
2-Hydroxy-3-(trifluoromethyl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s noted that this compound may have an impact on the respiratory system
Biochemical Pathways
It’s suggested that the compound might be involved in the formation of free radicals, singlet oxygen, photoproducts, or other intermediates
Pharmacokinetics
It’s noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
It’s suggested that the compound might be involved in the formation of free radicals, singlet oxygen, photoproducts, or other intermediates , which could potentially lead to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid. For instance, the compound’s solubility in dense carbon dioxide is influenced by fluorination . Additionally, safety data suggests that the compound should be handled in a well-ventilated area or outdoors , indicating that the environment can influence its action and stability.
Properties
IUPAC Name |
2-hydroxy-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLHFGFVHWLQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269294 | |
Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251300-32-0 | |
Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251300-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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